molecular formula C6H6ClNO B068116 (4-Chloropyridin-3-yl)methanol CAS No. 189449-41-0

(4-Chloropyridin-3-yl)methanol

Cat. No. B068116
M. Wt: 143.57 g/mol
InChI Key: FYKNUGKDTZRYJM-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)methanol is a chemical compound that has been synthesized and studied for its potential applications in various biochemical and pharmacological areas. Its unique structure allows for diverse chemical reactions and interactions, making it a subject of interest for researchers aiming to develop new materials or drug molecules.

Synthesis Analysis

The synthesis of (4-Chloropyridin-3-yl)methanol involves innovative biocatalytic processes for efficiency and environmental sustainability. One study detailed the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system, achieving a yield of 99.6% with high enantiomeric excess in a biphasic microreaction system, thus demonstrating a green, economic, and efficient synthesis method (Chen et al., 2021).

Molecular Structure Analysis

Research on the crystal and molecular structure of related chloropyridinyl compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand their crystallization patterns and molecular configurations. These studies provide insights into the structural characteristics essential for the chemical and physical properties of (4-Chloropyridin-3-yl)methanol and its derivatives (Lakshminarayana et al., 2009).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Pyridine derivatives like “(4-Chloropyridin-3-yl)methanol” are often used in the synthesis of various pharmaceuticals. The specific pharmaceuticals that can be synthesized using this compound would depend on the other reactants and conditions used in the reaction.
  • Agrochemical Synthesis

    • Similar to pharmaceuticals, this compound can also be used in the synthesis of various agrochemicals. These could include pesticides, herbicides, or other chemicals used in agriculture.
  • Functional Materials

    • This compound could potentially be used in the synthesis of functional materials. These are materials with engineered properties (like magnetism, luminescence, or electrical conductivity) that can be used in various applications, such as electronics or photonics.
  • Molecular Interactions

    • The unique properties of “(4-Chloropyridin-3-yl)methanol” make it suitable for enhancing our understanding of molecular interactions. This could be useful in fields like biochemistry or molecular biology.
  • Chemical Research

    • This compound could be used in various types of chemical research . For example, it could be used to study reaction mechanisms, develop new synthetic methods, or investigate the properties of pyridine derivatives.
  • Hydrochloride Form

    • “(4-Chloropyridin-3-yl)methanol” can also be used in its hydrochloride form . This could potentially change its reactivity or solubility, opening up new possibilities for its use in scientific research.
  • Chemical Simulations

    • This compound can be used in chemical simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Hydrochloride Form in Research

    • The hydrochloride form of “(4-Chloropyridin-3-yl)methanol” can be used in various types of research . It can be used to study reaction mechanisms, develop new synthetic methods, or investigate the properties of pyridine derivatives .
  • Synthesis of Other Pyridine Derivatives

    • “(4-Chloropyridin-3-yl)methanol” can be used in the synthesis of other pyridine derivatives . These derivatives can have a wide range of applications in fields like pharmaceuticals, agrochemicals, and functional materials .
  • Pharmacokinetics

    • The unique properties of “(4-Chloropyridin-3-yl)methanol” make it suitable for studying pharmacokinetics . This includes studying how the compound is absorbed, distributed, metabolized, and excreted in the body .
  • Safety Research

    • This compound can be used in safety research . This includes studying its potential hazards and precautionary measures .
  • Druglikeness and Bioavailability Studies

    • “(4-Chloropyridin-3-yl)methanol” can be used in studies related to druglikeness and bioavailability . This includes studying its Lipinski, Ghose, Veber, Egan, Muegge properties, and its bioavailability score .

properties

IUPAC Name

(4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNUGKDTZRYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331087
Record name (4-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyridin-3-yl)methanol

CAS RN

189449-41-0
Record name (4-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Zhang, M Tomizawa, JE Casida - Journal of medicinal chemistry, 2002 - ACS Publications
The higher toxicity of neonicotinoid insecticides such as N-(6-chloropyridin-3-ylmethyl)-2-nitroiminoimidazolidine (imidacloprid) to insects than mammals is due in large part to target site …
Number of citations: 79 pubs.acs.org
K Kobayashi, T Suzuki, M Horiuchi, Y Shiroyama… - …, 2011 - thieme-connect.com
An efficient procedure for the synthesis of three types of thienopyridines has been developed. Thus, 3-(1-arylethenyl)-2-(ethylsulfinyl) pyridines, 4-(1-arylethenyl)-3-(ethylsulfinyl) …
Number of citations: 12 www.thieme-connect.com
IM Opsenica, M Tot, L Gomba, JE Nuss… - Journal of medicinal …, 2013 - ACS Publications
Structurally simplified analogues of dual antimalarial and botulinum neurotoxin serotype A light chain (BoNT/A LC) inhibitor bis-aminoquinoline (1) were prepared. New compounds …
Number of citations: 56 pubs.acs.org
L Wang, GT Wang, X Wang, Y Tong… - Journal of medicinal …, 2004 - ACS Publications
A novel series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles have been synthesized as selective farnesyltransferase inhibitors using structure-based …
Number of citations: 45 pubs.acs.org
HS Park - 2020 - search.proquest.com
In chemical biology, reactive carbonyl species such as aldehydes and activated esters have been routinely utilized for modification biomolecules for various purposes such as imaging, …
Number of citations: 0 search.proquest.com

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